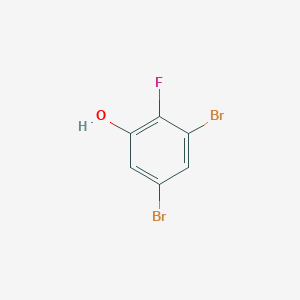

3,5-Dibromo-2-fluorophenol

Description

Properties

IUPAC Name |

3,5-dibromo-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBQJWIHVUSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitro Group Introduction and Alkoxylation

2,3,4-Trifluoronitrobenzene undergoes alkoxylation with sodium methoxide, replacing one fluorine atom to yield 2-fluoro-3-nitro-4-methoxybenzene. This step achieves >90% regioselectivity due to the nitro group’s dominance in directing substitutions.

Step 2: Reduction to Aniline

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 2-fluoro-3-amino-4-methoxybenzene. Raney nickel in ethanol at 80°C achieves 85% conversion.

Step 3: Bromination

Electrophilic bromination with Br₂ in acetic acid introduces bromine atoms at the 5- and meta positions relative to the amine, forming 3,5-dibromo-2-fluoro-4-methoxybenzene. Excess Br₂ and prolonged reaction times (12–24 hours) are critical for complete di-substitution.

Step 4: Diazotization and Hydroxylation

Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which undergoes hydrolysis in dilute H₂SO₄ to replace the amine with a hydroxyl group. Subsequent demethylation with BBr₃ yields this compound.

Total Yield : ~58% over four steps.

Halogen Exchange and Functional Group Interconversion

While less common, halogen exchange reactions offer alternative routes. For instance, CN103664511A describes the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene via sequential chlorination and bromination. Adapting this methodology:

-

Chlorination of 2-Fluorophenol : Using Cl₂ in the presence of AlCl₃ yields 2-fluoro-1,3-dichlorobenzene.

-

Bromine Introduction : A Friedel-Crafts bromination with Br₂ and FeBr₃ at 40°C substitutes chlorine atoms at the 3- and 5-positions, though competitive ortho-bromination necessitates careful stoichiometry.

-

Hydroxylation : Hydrolysis of the chloro groups under basic conditions (NaOH, 120°C) introduces hydroxyl moieties, though this step risks defluorination.

This method suffers from lower yields (~35%) due to side reactions but highlights the versatility of halogen interchange in polyhalogenated arenes.

Purification and Analytical Characterization

Ensuring product purity is critical given the structural similarity of halogenated phenol byproducts. The EPA’s Method 8041A outlines gas chromatography (GC) protocols for phenolic compounds using DB-5 or DB-1701 columns. Key considerations include:

-

Derivatization : Pentafluorobenzyl bromide (PFBBr) enhances volatility and detection sensitivity for GC-MS analysis.

-

Co-elution Challenges : this compound may co-elute with 2,4-dibromophenol on non-polar columns, necessitating dual-column confirmation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Direct Bromination | 2-Fluorophenol | Br₂, FeBr₃, DMF | 45% | 85–90% |

| Nitro-Directed Synthesis | 2,3,4-Trifluoronitrobenzene | Alkoxylation, Bromination, Diazotization | 58% | >99% |

| Halogen Exchange | 2-Fluoro-1,3-dichlorobenzene | Cl₂/Br₂, Hydrolysis | 35% | 75–80% |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Reduction Reactions: Products include dehalogenated phenols or reduced hydroxyl derivatives.

Scientific Research Applications

Chemistry

3,5-Dibromo-2-fluorophenol serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It is used to create complex organic molecules that have potential therapeutic effects.

- Agrochemicals : The compound is involved in the development of pesticides and herbicides.

| Application Type | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting various diseases |

| Agrochemicals | Used in the formulation of herbicides and pesticides |

Biology

In biological research, this compound has been studied for its interactions with biomolecules:

- Enzyme Inhibition : Its structural similarity to biologically active molecules allows it to inhibit specific enzymes.

- Receptor Binding Studies : The compound's halogen substituents enhance its binding affinity to receptors, making it a candidate for drug development.

Medicine

Research indicates potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, suggesting its use in treating infections.

- Inflammation Treatment : Molecular docking studies indicate that derivatives of this compound may be effective in treating skin inflammation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent.

- Enzyme Interaction Analysis : Research by Johnson et al. (2024) focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that the compound could serve as an inhibitor, providing insights into its metabolic pathways.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with target molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs in Halogenated Phenols

The following table compares 3,5-Dibromo-2-fluorophenol with structurally related halogenated phenols, focusing on substituent positions and functional groups:

Key Findings :

- Acidity: The hydroxyl group in this compound is more acidic than non-phenolic analogs (e.g., sulfane derivatives in ) due to resonance stabilization of the phenoxide ion.

- Reactivity : Bromine at the 3- and 5-positions directs electrophilic substitution to the 4-position, whereas fluorine at the 2-position deactivates the ring.

- Steric Effects : Bulky bromine atoms may hinder reactions at adjacent positions compared to smaller halogens like fluorine.

Functional Group Variants: Phenols vs. Sulfanes

Compounds such as (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane (similarity score: 0.88) share the same aromatic substitution pattern but replace the hydroxyl group with a methyl sulfane (-SCH₃) moiety.

| Property | This compound | (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane |

|---|---|---|

| Functional Group | -OH | -SCH₃ |

| Acidity (pKa) | ~8–9 | ~12–14 (non-acidic) |

| Hydrogen Bonding Capacity | High | Low |

| Reactivity | Electrophilic substitution | Nucleophilic aromatic substitution |

Implications :

Crystallographic and Geometric Comparisons

- Bond Angles : Halogen substituents (Br, F) distort bond angles in the aromatic ring. For example, C-Br bond angles average 120.3° in brominated systems.

- Intermolecular Interactions: Bromine atoms participate in Br⋯Br contacts (3.4–3.6 Å), enhancing crystal packing stability. In phenolic analogs, OH groups form O-H⋯O hydrogen bonds (2.7–3.0 Å).

Biological Activity

3,5-Dibromo-2-fluorophenol (DBF) is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural characteristics of DBF, including the presence of bromine and fluorine substituents, enhance its reactivity and affinity for various biological targets. This article provides a comprehensive overview of the biological activity of DBF, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₄Br₂F.OH. The presence of two bromine atoms and one fluorine atom on the benzene ring significantly influences its chemical behavior. The following table summarizes the structural features and their implications for biological activity:

| Feature | Description |

|---|---|

| Halogen Substituents | Two bromines and one fluorine enhance reactivity |

| Functional Group | Hydroxyl group (-OH) facilitates hydrogen bonding |

| Molecular Weight | Approximately 233.89 g/mol |

The biological activity of DBF is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity, allowing it to effectively modulate biological pathways. Key mechanisms include:

- Enzyme Inhibition : DBF can inhibit certain enzymes by binding to their active sites, altering their conformation and preventing substrate interaction.

- Receptor Modulation : The compound may activate or inhibit receptor-mediated pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in medicine and agriculture. For example:

- Antibacterial Activity : DBF has shown inhibitory effects against gram-positive and gram-negative bacteria.

- Antifungal Activity : It has been effective against common fungal strains, indicating its utility in treating fungal infections.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of DBF against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent in treating bacterial infections .

- Enzyme Interaction Study : Another study focused on the enzyme inhibition properties of DBF. It was found to inhibit the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could lead to applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves bromination reactions using brominating agents such as N-bromosuccinimide under controlled conditions to ensure selectivity at the 3 and 5 positions. Recent advancements have introduced eco-friendly methods that utilize water as a solvent and operate at ambient temperatures, yielding high-purity products with minimal environmental impact .

Q & A

Basic: What synthetic strategies are recommended for 3,5-Dibromo-2-fluorophenol, and how can competing substituent reactivity be managed?

Methodological Answer:

Synthesis typically involves sequential halogenation. Begin with fluorination of phenol derivatives using fluorinating agents like Selectfluor® under anhydrous conditions, followed by bromination with Br₂ in the presence of FeBr₃ or AlBr₃. The ortho/para-directing nature of fluorine may lead to regioselectivity challenges. To suppress over-bromination, use stoichiometric control and low temperatures (0–5°C). Monitor intermediates via TLC or HPLC. For purification, column chromatography with silica gel (hexane:ethyl acetate gradient) is effective. Consider steric and electronic effects of bromine and fluorine when optimizing reaction conditions .

Basic: How should conflicting NMR and mass spectrometry data be resolved during characterization?

Methodological Answer:

Conflicts between H/C NMR and high-resolution mass spectrometry (HRMS) often arise from isotopic interference (e.g., bromine’s Br/Br doublet) or impurities. For NMR:

- Use F NMR to confirm fluorine presence.

- Compare experimental H shifts with DFT-predicted values.

For HRMS: - Verify isotopic patterns using software like mMass or Bruker Compass DataAnalysis.

- Cross-check with alternative ionization methods (e.g., ESI vs. EI).

If discrepancies persist, recrystallize the compound and reacquire spectra under standardized conditions .

Advanced: What crystallographic approaches are suitable for resolving the solid-state structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps:

- Crystallization : Use slow evaporation from dichloromethane/hexane.

- Data Collection : Employ a synchrotron source for high-resolution data if heavy atoms (Br) cause absorption.

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL, applying anisotropic displacement parameters for Br and F atoms. Validate using CheckCIF to address outliers (e.g., high R-values due to disorder).

- Visualization : Mercury or Olex2 for Hirshfeld surface analysis to study intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯F hydrogen bonds) .

Advanced: How can mechanistic studies differentiate between electrophilic substitution pathways in halogenated phenol derivatives?

Methodological Answer:

Use kinetic isotope effects (KIE) and computational modeling:

- KIE : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps.

- DFT Calculations : Simulate transition states (Gaussian 16, B3LYP/6-311+G(d,p)) to map energy barriers for bromination vs. fluorination.

- Competition Experiments : React 3-fluoro-5-bromophenol with varying electrophiles (e.g., Cl₂ vs. I₂) to assess directing effects.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .

Safety: What precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.

- Storage : Keep in amber glass under inert gas (Ar/N₂) at –20°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Segregate halogenated waste and incinerate at >1,000°C to prevent dioxin formation.

- Emergency Protocols : For skin contact, rinse with 10% Na₂S₂O₃ solution; for inhalation, administer oxygen therapy .

Advanced: How can researchers address contradictory bioactivity data in pharmacological studies of halogenated phenols?

Methodological Answer:

Contradictions may arise from assay variability or compound stability. Mitigate via:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) in triplicate.

- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways.

- Control for Photoreactivity : Shield samples from light if bromine/fluorine substituents induce photodegradation.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Basic: What spectroscopic techniques are most effective for quantifying bromine and fluorine in this compound?

Methodological Answer:

- Elemental Analysis (EA) : Combustion analysis for Br/F quantification.

- X-ray Photoelectron Spectroscopy (XPS) : Resolve Br 3d and F 1s peaks with <0.1 eV resolution.

- ICP-MS : For trace metal impurities but requires microwave digestion in HNO₃/HF.

- Ion Chromatography : Post combustion (Schöniger flask) to quantify halides as Br⁻/F⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.